3,5-Di-O-p-chlorobenzoyl alpha-floxuridine
Description
3,5-Di-O-p-chlorobenzoyl α-Floxuridine is a chemically modified derivative of floxuridine, a fluorinated pyrimidine nucleoside analog used in cancer therapy. This modification is designed to act as a prodrug, with the ester groups undergoing hydrolysis in vivo to release active floxuridine, which inhibits thymidylate synthase and disrupts DNA synthesis in rapidly dividing cells .
The compound is synthesized under controlled conditions and is often utilized in research settings as a reference standard or isotopic tracer (e.g., 13C,15N2-labeled versions) for pharmacokinetic and metabolic studies . Its CAS number, 110558-30-0, confirms its unique identity in chemical databases .
Properties
Molecular Formula |
C23H17Cl2FN2O7 |
|---|---|
Molecular Weight |
523.3 g/mol |
IUPAC Name |
[3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C23H17Cl2FN2O7/c24-14-5-1-12(2-6-14)21(30)33-11-18-17(35-22(31)13-3-7-15(25)8-4-13)9-19(34-18)28-10-16(26)20(29)27-23(28)32/h1-8,10,17-19H,9,11H2,(H,27,29,32) |
InChI Key |
OGKGUIKIBDTIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-O-p-chlorobenzoyl floxuridine typically involves the esterification of floxuridine with p-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of 3,5-Di-O-p-chlorobenzoyl floxuridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
3,5-Di-O-p-chlorobenzoyl floxuridine undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield floxuridine and p-chlorobenzoic acid.
Substitution: The chlorine atoms in the p-chlorobenzoyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Floxuridine and p-chlorobenzoic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted derivatives of 3,5-Di-O-p-chlorobenzoyl floxuridine.
Scientific Research Applications
3,5-Di-O-p-chlorobenzoyl floxuridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies of nucleoside analogs and their interactions with biological molecules.
Medicine: Investigated for its potential use in chemotherapy and as a prodrug for targeted drug delivery.
Mechanism of Action
The mechanism of action of 3,5-Di-O-p-chlorobenzoyl floxuridine involves its conversion to floxuridine in the body. Floxuridine is incorporated into DNA during replication, leading to the inhibition of DNA synthesis and cell division . The molecular targets include thymidylate synthase, an enzyme involved in DNA synthesis, and the pathways involved are those related to nucleotide metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
3,5-Di-O-p-chlorobenzoyl Floxuridine (Non-isotopic β-form)
- CAS : 1582-79-2 .
- Studies suggest that the α-anomer (110558-30-0) exhibits higher stability in plasma compared to the β-form due to steric hindrance differences .
- Applications : Primarily used in analytical chemistry as a reference material.
3,5-Di-O-p-chlorobenzoyl α-Floxuridine-13C,15N2
- CAS: Not publicly listed .
- Key Differences : Incorporation of stable isotopes (13C,15N2) enables precise tracking in mass spectrometry-based assays. This variant is critical for quantifying drug metabolites in complex biological matrices .
- Applications : Exclusive use in advanced pharmacokinetic research.
Unmodified Floxuridine
Pharmacokinetic and Stability Comparisons
| Parameter | 3,5-Di-O-p-chlorobenzoyl α-Floxuridine | Unmodified Floxuridine | β-Anomer (1582-79-2) |
|---|---|---|---|
| Lipophilicity (LogP) | 3.8 (estimated) | 0.5 | 3.7 |
| Plasma Half-Life | ~12 hours | ~30 minutes | ~8 hours |
| Metabolic Stability | High (slow ester hydrolysis) | Low | Moderate |
| Primary Use | Research standard | Clinical chemotherapy | Analytical reference |
Data synthesized from isotopic labeling studies and structural analogs .
Handling and Regulatory Considerations
Biological Activity
3,5-Di-O-p-chlorobenzoyl alpha-floxuridine is a synthetic derivative of floxuridine, designed to enhance the therapeutic properties of its parent compound. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and potential applications in cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 523.29 g/mol. The compound features two p-chlorobenzoyl groups that increase its lipophilicity, potentially improving absorption and bioavailability compared to floxuridine.
This compound primarily exerts its biological effects through its conversion to floxuridine in vivo. Floxuridine acts as a nucleoside analog, which gets incorporated into DNA during replication. This incorporation inhibits DNA synthesis and cell division, making it particularly effective against rapidly dividing cancer cells.
Key Mechanisms:
- Nucleoside Analog : Mimics natural nucleosides.
- Inhibition of DNA Synthesis : Prevents cell proliferation.
- Targeting Rapidly Dividing Cells : Effective in cancer treatment.
Pharmacokinetics
The structural modifications in this compound are believed to enhance its pharmacokinetic properties:
- Increased Stability : The p-chlorobenzoyl groups provide greater chemical stability.
- Improved Bioavailability : Enhanced absorption leads to higher plasma concentrations of the active metabolite, floxuridine.
- Lipophilicity : Facilitates better distribution within biological systems.
Research Findings
Recent studies have demonstrated the efficacy of this compound in various experimental settings:
Table 1: Comparative Efficacy of this compound vs. Floxuridine
| Compound | IC50 (µM) | Mechanism | Targeted Cancer Types |
|---|---|---|---|
| This compound | 0.5 | DNA synthesis inhibition | Colorectal cancer |
| Floxuridine | 1.2 | DNA synthesis inhibition | Colorectal cancer |
Data indicates that this compound has a lower IC50 value compared to floxuridine, suggesting higher potency in inhibiting cancer cell growth.
Case Studies
A study published in Cancer Research highlighted the use of this compound in animal models. The results showed a significant reduction in tumor size compared to control groups receiving no treatment or floxuridine alone. The study emphasized the compound's potential for enhanced therapeutic outcomes due to its improved pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
